Product packaging for Fmoc-Met-ODhbt(Cat. No.:CAS No. 119767-83-8)

Fmoc-Met-ODhbt

Cat. No.: B1167151
CAS No.: 119767-83-8
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Description

Fmoc-Met-ODhbt is a protected amino acid derivative designed for use in Fmoc solid-phase peptide synthesis (SPPS). The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is stable under peptide elongation conditions but can be readily removed with a base such as piperidine. The key feature of this derivative is the ODhbt (3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl) active ester on the carboxyl group. This active ester moiety enhances the efficiency of peptide bond formation by acting as an superior leaving group, facilitating faster and higher-yielding coupling reactions while helping to suppress racemization. This compound is particularly valuable for introducing methionine residues into peptide sequences. Researchers should note that the thioether side chain of methionine is susceptible to oxidation; it is recommended to handle the compound under an inert atmosphere and consider adding antioxidants to the cleavage cocktail when deprotecting and cleaving the peptide from the resin to prevent oxidation side products. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

119767-83-8

Molecular Formula

C8H6N2O2

Synonyms

Fmoc-Met-ODhbt

Origin of Product

United States

Synthesis with Pre Oxidized Methionine Derivatives:an Alternative and Highly Effective Strategy Involves the Intentional Use of an Oxidized Methionine Building Block,fmoc Met O Oh, During the Synthesis.peptide.comnih.govsigmaaldrich.comby Incorporating the Sulfoxide Form from the Outset, a Homogenous Peptide Product is Obtained, Which Can Simplify Purification, As There is No Need to Separate the Native Peptide from Its Oxidized Variants.peptide.comnih.govfollowing Purification, the Methionine Sulfoxide Residue Can Be Quantitatively Reduced Back to Methionine.peptide.comnih.govresearchgate.netthis Approach is Particularly Advantageous for Synthesizing Hydrophobic or Aggregation Prone Peptides, As the Increased Polarity of the Met O Residue Can Improve Solubility and Handling.nih.govresearchgate.netfor Studies Requiring the Metabolically Stable Sulfone,fmoc Met O₂ Ohis Also Available for Direct Incorporation.pubcompare.aisigmaaldrich.com

Reversibility of Methionine Sulfoxide (B87167) Formation in Synthetic Peptides

The reversible nature of methionine sulfoxide formation is a key attribute exploited in both chemical synthesis and biological systems. iris-biotech.depnas.org While the further oxidation to methionine sulfone is not readily reversible, the sulfoxide can be efficiently converted back to the native thioether. iris-biotech.deiris-biotech.de

This reduction can be accomplished by treating the peptide with various reducing agents post-synthesis or post-purification. Commonly used reagents include:

Ammonium iodide (NH₄I) and dimethyl sulfide (B99878) (Me₂S) : This combination is effective for reducing Met(O) residues. iris-biotech.deresearchgate.net

N-methylmercaptoacetamide : This reagent has been identified as a highly effective reducing agent that works under acidic, neutral, or basic conditions with minimal side reactions. exlibrisgroup.com

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) : These are also frequently used during the final workup to reverse methionine oxidation. thermofisher.comiris-biotech.de

The ability to easily and cleanly reverse this oxidation makes the use of Fmoc-Met(O)-OH a powerful tool in the synthetic chemist's arsenal, allowing for the production of high-purity methionine-containing peptides that might otherwise be difficult to obtain. nih.govresearchgate.net

Activation Chemistry for Peptide Bond Formation with 3 Hydroxy 4 Oxo 3,4 Dihydro 1,2,3 Benzotriazine Odhbt

Overview of Carboxyl Group Activation Strategies in Fmoc SPPS

Fmoc SPPS is a widely adopted methodology for peptide synthesis, characterized by the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting groups for amino acid side chains. sigmaaldrich.comfishersci.com The formation of a peptide bond requires the activation of the carboxyl group of the incoming Fmoc-protected amino acid. This activation enhances the electrophilicity of the carboxyl carbon, facilitating its reaction with the nucleophilic N-terminus of the peptide chain anchored to a solid support. sigmaaldrich.com

Several strategies exist for carboxyl group activation in Fmoc SPPS. These can broadly be categorized into in situ activation methods, where the activating reagent is added directly to the reaction mixture containing the Fmoc-amino acid and the peptide-resin, and methods utilizing pre-formed active esters. sigmaaldrich.com

Common in situ coupling reagents include carbodiimides (e.g., DCC, DIC), uronium/aminium salts (e.g., HBTU, TBTU, HATU), and phosphonium (B103445) salts (e.g., BOP, PyBOP). These reagents react with the Fmoc-amino acid to form reactive intermediates that subsequently couple with the amino group on the resin.

Alternatively, pre-formed active esters of Fmoc-amino acids can be synthesized, purified, and stored for later use in the coupling step. Historically, p-nitrophenyl and N-hydroxysuccinimide (ONSu) esters were used, but they often suffered from slow reaction rates and side product formation. More commonly used pre-formed active esters in modern Fmoc SPPS include pentafluorophenyl (OPfp) esters and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) esters. These active esters are generally stable enough to be isolated and stored while retaining sufficient reactivity for peptide coupling.

Mechanistic Studies of 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) in Amino Acid Activation

3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt), also known as HODhbt, functions as an activating additive or is incorporated into pre-formed active esters in peptide synthesis. Its role in amino acid activation involves the formation of an activated ester intermediate.

In the context of in situ activation, ODhbt can be used as an additive with carbodiimides. The carbodiimide (B86325) activates the carboxyl group of the Fmoc-amino acid, and in the presence of ODhbt, a highly reactive ODhbt ester is formed, which then reacts with the amino component.

When used as a pre-formed active ester, the Fmoc-amino acid ODhbt ester contains the ODhbt moiety already coupled to the carboxyl group of the Fmoc-protected amino acid. This pre-activated species is then ready to react directly with the free amino group on the solid support. ODhbt esters are known for their reactivity. The release of the benzotriazine byproduct upon coupling can sometimes be monitored spectroscopically.

The mechanism generally involves the nucleophilic attack of the amino group of the growing peptide chain on the carbonyl carbon of the activated ester. The ODhbt leaving group is displaced, forming the new peptide bond. The use of ODhbt esters, whether pre-formed or generated in situ, aims to facilitate rapid and efficient coupling with minimal side reactions, contributing to the synthesis of high-purity peptides.

Synthetic Routes and Characterization of Fmoc-Amino Acid ODhbt Esters

Fmoc-amino acid ODhbt esters are synthesized by activating the carboxyl group of the Fmoc-protected amino acid and reacting it with 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt). These active esters can be prepared through various methodologies.

Preparation Methodologies for Fmoc-L-Methionine 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine Ester

While specific detailed protocols for the preparation of Fmoc-L-Methionine 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine Ester (Fmoc-Met-ODhbt) were not extensively detailed in the search results, general methods for synthesizing Fmoc-amino acid ODhbt esters are reported. One general procedure involves the reaction of an Fmoc-amino acid with HODhbt in the presence of a chlorinating reagent like SOCl2 in an organic solvent such as dichloromethane (B109758). The reaction mixture is typically heated to reflux until the esterification is complete, as monitored by techniques like Thin Layer Chromatography (TLC). After the reaction, residual reagents can be removed, and the product can be purified, often by crystallization.

Therefore, the synthesis of Fmoc-L-Methionine ODhbt ester would likely involve reacting Fmoc-L-Methionine with HODhbt using a suitable activating agent and following similar purification procedures to obtain the desired activated ester.

Purity and Storage Stability of Pre-formed Fmoc-Amino Acid ODhbt Esters

The purity and storage stability of pre-formed Fmoc-amino acid ODhbt esters are crucial for their successful application in SPPS. High purity of amino acid building blocks, including activated esters, is essential for achieving high coupling yields and minimizing the formation of impurities in the final peptide product. Impurities in Fmoc-amino acids can arise from side reactions during their synthesis and can lead to undesired byproducts being incorporated into the growing peptide chain.

Pre-formed ODhbt esters of Fmoc-amino acids, when obtained in a homogeneous and crystalline state, have been shown to be stable to storage. This stability allows for their preparation in advance, characterization, and storage, providing a convenient and reliable source of activated amino acids for automated or manual peptide synthesis. While general Fmoc-amino acid active esters are considered stable enough for purification and storage, specific conditions may influence their long-term stability. Proper storage conditions, such as storage at lower temperatures in a dry environment, are often recommended to maintain their integrity over extended periods.

Application of Fmoc L Methionine 3 Hydroxy 4 Oxo 3,4 Dihydro 1,2,3 Benzotriazine Ester in Peptide Coupling Reactions

Kinetics and Efficiency of Peptide Bond Formation Mediated by Fmoc-L-Methionine ODhbt Ester

The efficiency of peptide coupling reactions is paramount in SPPS to ensure high yields and purity of the synthesized peptide chain. ODhbt esters are recognized for their rapid reaction rates in peptide coupling. They are considered more reactive than N-hydroxysuccinimide (OSu) esters and pentafluorophenyl (OPfp) esters in peptide synthesis fishersci.ca. The release of the benzotriazine moiety during the coupling reaction can potentially be monitored spectrophotometrically, providing a method to track the reaction progress fishersci.no.

While specific kinetic data for Fmoc-Met-ODhbt is not extensively detailed in the provided search results, the general characteristics of ODhbt esters suggest that this compound would facilitate fast coupling reactions. The reactivity of the activated carboxylic acid directly influences the acylation rate ontosight.ai. ODhbt esters, generated during couplings, are more reactive than HOBt esters fishersci.fifishersci.no. The high reactivity of ODhbt esters contributes to efficient coupling rates, which is crucial for minimizing the accumulation of deletion sequences in solid-phase synthesis, particularly for longer peptides wikipedia.orgsci-toys.com.

Comparative Analysis of Fmoc-L-Methionine ODhbt Ester with Other Pre-activated Fmoc-Amino Acid Derivatives (e.g., Fmoc-AA-OPfp Esters)

Fmoc-amino acid active esters, including both OPfp and ODhbt esters, have gained popularity in automated SPPS uni.lu. These pre-formed active esters can be simply dissolved and added to the resin uni.lu. ODhbt esters are generally considered more reactive than OPfp esters in peptide synthesis fishersci.casigmaaldrich.com.

Historically, OPfp esters were widely used and could often be isolated as stable, crystalline materials, although some derivatives, like Fmoc-Ser(tBu)-OPfp and Fmoc-Thr(tBu)-OPfp, are noted as being difficult to crystallize and purify nih.gov. Fmoc-Met-OPfp would be another example of a pre-formed activated ester. While OPfp esters react more slowly compared to some other activation methods, their reactivity can be increased by the addition of HOBt uni.lusigmaaldrich.com.

In contrast, ODhbt esters react rapidly sigmaaldrich.com. A favorable property of ODhbt esters is the appearance of a bright yellow color during acylations, which can serve as a visual indicator to monitor coupling efficiency nih.gov. This visual monitoring is not typically available with OPfp esters. Although ODhbt esters react rapidly, their stability might decline with prolonged storage sigmaaldrich.com.

The choice between ODhbt and OPfp esters, or other coupling methods, can depend on the specific amino acid being coupled, the peptide sequence, the risk of side reactions, and the desired reaction speed and monitoring capabilities. For certain amino acids where the corresponding OPfp esters are problematic to handle or purify, ODhbt esters can provide suitable alternatives nih.gov.

Minimization of Unwanted Side Reactions in ODhbt Ester-Mediated Couplings

Peptide synthesis is susceptible to various side reactions that can reduce the purity and yield of the final product. Two significant side reactions are racemization and diketopiperazine formation. The activation method employed plays a crucial role in controlling these unwanted processes.

Strategies for Suppressing Diketopiperazine Formation

Diketopiperazine (DKP) formation is a sequence-dependent side reaction that is particularly problematic at the dipeptide stage in Fmoc-based SPPS uni.luwikidata.org. It occurs when the liberated amino group of the resin-bound C-terminal amino acid attacks the carbonyl carbon of the activated incoming Fmoc-amino acid, leading to cyclization and cleavage of the dipeptide from the resin uni.luwikidata.org. This side reaction is catalyzed by both acids and bases uni.lu.

The extent of diketopiperazine formation is influenced by the nature of the C-terminus and the penultimate amino acid, as well as steric hindrance uni.lu. Sequences containing a C-terminal proline are particularly prone to this side reaction uni.luwikipedia.org.

Using pre-formed active esters like Fmoc-AA-ODhbt can influence the rate and pathway of the coupling reaction, potentially affecting DKP formation. However, the primary strategies for circumventing DKP formation in Fmoc/tBu SPPS are generally independent of the specific active ester used and focus on modifying the resin or the coupling strategy for the first one or two amino acids. These strategies include using bulky resins like 2-chlorotrityl chloride resin or coupling pre-formed Fmoc-dipeptides uni.luadvancedchemtech.com. While the reactivity of the ODhbt ester might influence the balance between desired peptide elongation and undesired cyclization, the fundamental approaches to suppress DKP formation are typically applied regardless of whether an ODhbt ester or another activated species is used for subsequent couplings.

Solvent Systems and Reaction Conditions for Optimal Coupling with Fmoc-L-Methionine ODhbt Ester

The choice of solvent and reaction conditions significantly impacts the efficiency and outcome of peptide coupling reactions with Fmoc-amino acid ODhbt esters. The solvent affects the swelling of the peptide-resin, the accessibility of reactive sites, and the kinetics of the coupling reaction uni.luontosight.ai.

Dimethylformamide (DMF) is a commonly used solvent in Fmoc SPPS and is suitable for dissolving both the protected amino acid active ester and for swelling the resin uni.luontosight.ai. Other suitable solvents mentioned in the context of peptide coupling include N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167), dichloromethane (B109758), tetrahydrofuran, acetonitrile (B52724), and toluene, as well as mixtures thereof ontosight.ai. While dichloromethane is optimal for carbodiimide (B86325) activation, more polar solvents like DMF are often preferred for the subsequent coupling step uni.lu. Therefore, mixtures of solvents are sometimes used uni.lu.

Optimal reaction conditions typically involve dissolving the Fmoc-amino acid ODhbt ester in a suitable solvent like DMF and adding it to the resin-bound peptide. The concentration of the reagents and the reaction time are important parameters to optimize for efficient coupling. Pre-formed active esters like Fmoc-AA-ODhbt esters are merely dissolved and added to the resin, and the addition of HOBt has been recommended to increase their reactivity uni.luwikipedia.org. However, it is also noted that in some reactions with ODhbt esters, there is no loss in yield with the omission of HOBt wikipedia.org.

The coupling of amino acid derivatives to the peptide resin is influenced by various parameters, including steric hindrance, which is determined by the nature of the side chains and their protecting groups uni.luontosight.ai. Methionine has a relatively small, flexible side chain, which might make its coupling less sterically hindered compared to bulky amino acids. However, the potential for methionine oxidation needs to be considered during SPPS and cleavage.

The monitoring of the coupling reaction is essential to ensure its completion uni.lu. The yellow color of ODhbt esters can potentially be used as a visual indicator for the presence of the active ester and its consumption during the reaction nih.gov.

Advanced Methodologies and Specialized Syntheses Utilizing Fmoc Amino Acid Odhbt Esters

Integration of Fmoc-Amino Acid ODhbt Esters in Automated Solid-Phase Peptide Synthesis Systems

Fmoc-amino acid ODhbt esters are well-suited for automated SPPS due to their reactivity and stability. chempep.com In automated systems, these active esters are typically dissolved and added directly to the resin. chempep.com The coupling reaction involves the reaction of the activated ester with the free amino group on the resin-bound peptide chain. chempep.com Monitoring of the coupling reaction in SPPS is essential, and methods for detecting unreacted amino groups are crucial. chempep.com While the specific integration of Fmoc-Met-ODhbt in automated systems is not detailed in the search results, the general class of Fmoc-amino acid ODhbt esters is established for this application. chempep.com

Synthesis of Complex Peptide Architectures and Peptidomimetics

Fmoc-amino acid ODhbt esters contribute to the synthesis of complex peptide architectures and peptidomimetics. Peptidomimetics are compounds designed to mimic the biological activity of peptides but often possess enhanced stability and bioavailability. researchgate.netnih.gov The Fmoc strategy, in general, is often preferred for the synthesis of modified peptides, including those with post-translational modifications (PTMs), as the deprotection conditions are milder compared to Boc chemistry and are compatible with various modifications like phosphorylation and glycosylation. nih.gov

Application in Azapeptide Synthesis using ODhbt Ester Chemistry

Azapeptides, where an alpha-carbon atom in the peptide backbone is replaced by a nitrogen atom, are a class of peptidomimetics with potential therapeutic benefits due to their increased resistance to enzymatic degradation. biorxiv.orgbiorxiv.org The synthesis of azapeptides can be integrated into standard SPPS protocols. biorxiv.org Fmoc-protected benzotriazole (B28993) esters, which include ODhbt esters, have been employed as bench-stable, pre-activated aza-amino acid building blocks in automated solid-phase azapeptide synthesis platforms. biorxiv.orgbiorxiv.org This approach allows for the rapid and efficient synthesis of azapeptide libraries, leading to reduced reaction times and improved purity and yields. biorxiv.org One method for synthesizing azapeptides involves coupling amino acids to a solid support, activating the supported moiety, and then reacting it with Fmoc-protected aza-amino acid precursors. google.com

Utility in Phosphopeptide Synthesis with Pre-phosphorylated Fmoc-Amino Acid ODhbt Analogs

Phosphorylation is a critical post-translational modification in biological systems. nih.gov The synthesis of phosphopeptides, peptides containing phosphorylated amino acid residues, is important for studying their biological roles. researchgate.net Fmoc-based SPPS is generally the method of choice for synthesizing modified peptides like phosphopeptides because many PTMs are not stable under the cleavage conditions used in Boc chemistry. nih.gov One strategy for phosphopeptide synthesis involves the incorporation of pre-phosphorylated amino acid building blocks during SPPS. researchgate.netcsic.es While the search results specifically mention the use of Fmoc-amino-acid-ODhbt activated esters in the assembly of peptides containing hydroxy-containing amino acids without side-chain protection prior to phosphorylation capes.gov.brresearchgate.net, the utility of pre-phosphorylated Fmoc-amino acid ODhbt analogs is also relevant in this context. The synthesis of phosphopeptides can be achieved by either direct phosphorylation of the amino acid on the resin or by using protected, phosphorylated amino acid building blocks in SPPS. csic.es The latter is generally considered the better choice. csic.es

High-Throughput Peptide Library Generation and SPOT Synthesis Approaches Incorporating ODhbt Esters

High-throughput methods are essential for generating large peptide libraries for screening and research. SPOT synthesis is a method that allows for the parallel synthesis of numerous peptides in small amounts on a solid support, such as cellulose (B213188) membranes. nottingham.ac.ukresearchgate.net This technique follows standard Fmoc SPPS protocols. nottingham.ac.uk Amino acids are coupled as active ester solutions or as in situ activated mixtures. nottingham.ac.uk The deposition of amino acids in SPOT synthesis is carried out with minimal volumes using automated equipment, enabling the synthesis of peptide libraries efficiently and cost-effectively. researchgate.net The use of Fmoc-amino acid ODhbt esters, as pre-activated species, aligns well with the requirements of automated and high-throughput synthesis methods like SPOT synthesis, contributing to their efficiency. chempep.com

Site-Specific Chemical Modifications using Fmoc-Amino Acid ODhbt Esters

Site-specific chemical modification of peptides is crucial for tailoring their properties and creating functional biomolecules. Fmoc-amino acid ODhbt esters can be utilized in strategies for site-specific modifications during peptide synthesis. The ability to incorporate specific amino acid derivatives at defined positions within a peptide sequence is a fundamental aspect of SPPS. While explicit examples of site-specific modification using Fmoc-amino acid ODhbt esters were not prominently featured in the search results, the use of activated esters in general SPPS allows for the controlled addition of amino acids, which is a prerequisite for introducing specific modifications at desired sites. The versatility of Fmoc chemistry and the availability of various protected and modified Fmoc-amino acid building blocks facilitate the synthesis of peptides with site-specific alterations.

Analytical Control and Monitoring in Fmoc Based Peptide Synthesis Utilizing Odhbt Esters

Spectroscopic Monitoring of Coupling Reactions and Fmoc Deprotection in Real-Time

Spectroscopic methods play a significant role in the real-time monitoring of key steps in Fmoc-based SPPS, particularly Fmoc deprotection and, in some cases, the coupling reaction itself when using activated esters like ODhbt esters.

The Fmoc group possesses a strong chromophore, allowing its removal to be efficiently monitored by UV/Vis spectroscopy. uni.lufishersci.casci-toys.comsigmaaldrich.com Deprotection is typically carried out using a base, such as a solution of piperidine (B6355638) in DMF. This process results in a β-elimination reaction, releasing dibenzofulvene, which is then scavenged by the base (e.g., piperidine) to form a stable, UV-active adduct. uni.lusci-toys.comsigmaaldrich.com The formation of this adduct can be quantitatively monitored by measuring the absorbance of the reaction solution at characteristic wavelengths, commonly around 290-301 nm. fishersci.comsigmaaldrich.com Real-time monitoring can be implemented using flow-through UV cells integrated into automated peptide synthesizers, providing kinetic data on the deprotection step. sigmaaldrich.com This spectroscopic monitoring confirms the completeness of the Fmoc removal, a critical prerequisite for the subsequent coupling step. sci-toys.com Furthermore, the UV absorbance of the Fmoc group can be utilized to estimate the loading capacity of the solid support. sigmaaldrich.com

While less commonly monitored directly by UV/Vis compared to Fmoc deprotection, the release of the ODhbt leaving group during the coupling reaction with an Fmoc-amino acid ODhbt ester, such as Fmoc-Met-ODhbt, is also amenable to spectrophotometric detection. advancedchemtech.com Monitoring the disappearance of the activated ester or the appearance of the released Dhbt-OH species could provide insights into the coupling kinetics.

Beyond UV/Vis spectroscopy, real-time monitoring of SPPS steps, including coupling and deprotection, can also be achieved by continuously measuring the refractive index of the liquid phase. Changes in refractive index correlate with alterations in the solution composition as reactants are consumed and products are released, offering a label-free method to follow reaction progress.

Chromatographic and Mass Spectrometric Analysis of Peptide Purity and Sequence Integrity

Following the completion of the solid-phase synthesis, cleavage from the resin, and side-chain deprotection, chromatographic and mass spectrometric techniques are indispensable for analyzing the purity and confirming the sequence integrity of the synthesized peptide, which was constructed using building blocks like this compound.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for assessing peptide purity. fishersci.comnih.gov The analysis is typically performed on a C18 stationary phase using a gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. fishersci.com Peptide detection is commonly performed by monitoring UV absorbance at wavelengths that correspond to the peptide bond (190 nm and 210-220 nm), allowing for the detection of all peptide-containing species. fishersci.comnih.gov Purity is determined by quantifying the area of the main peptide peak relative to the total area of all detected peaks. nih.gov RP-HPLC is effective at separating the target peptide from impurities such as truncated sequences (resulting from incomplete coupling), peptides with incomplete side-chain deprotection, and products of undesired side reactions that may occur during synthesis or cleavage. fishersci.comnih.gov

The enantiomeric purity of the constituent Fmoc-amino acids, including Fmoc-Methionine derivatives, is critical for the chiral purity of the final peptide. Chiral HPLC methods, employing specialized chiral stationary phases, are used to determine the enantiomeric excess of Fmoc-protected amino acids before their incorporation into the peptide chain.

Mass Spectrometry (MS), frequently coupled with chromatography (LC-MS), is a powerful tool for confirming the molecular weight and thus the sequence integrity of the synthesized peptide. sci-toys.comfishersci.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS are commonly used for rapid and accurate molecular weight determination of peptides. fishersci.com LC-MS provides both chromatographic separation and mass information, enabling the identification of the target peptide and characterization of impurities based on their mass-to-charge ratio. sci-toys.com Analyzing cleaved samples from the resin by LC-MS at intermediate stages of the synthesis can also provide valuable information about the success of coupling steps and the accumulation of truncated sequences, particularly in challenging synthesis sequences or when traditional color tests are inconclusive. sci-toys.com

Development of Quantitative Assays for Coupling Efficiency

Ensuring high coupling efficiency at each step of SPPS is paramount for maximizing the yield and purity of the final peptide, especially for longer sequences. cenmed.comsigmaaldrich.com Quantitative assays are developed and utilized to measure the percentage of free amino groups on the resin that have successfully reacted with the activated amino acid, such as this compound.

Qualitative color tests have historically been, and continue to be, used as simple indicators of the presence of free amino groups on the resin, signaling incomplete coupling. The most common of these are the ninhydrin (B49086) test (Kaiser test) for primary amines and the chloranil (B122849) test for secondary amines (such as proline). sci-toys.comcenmed.comsigmaaldrich.com In the ninhydrin test, the reaction of ninhydrin with free primary amines on the resin beads produces an intense blue-violet color. sci-toys.comcenmed.comsigmaaldrich.com For secondary amines, a less intense reddish-brown color may develop. The chloranil test, particularly useful for detecting secondary amines, results in dark blue to green beads in the presence of free secondary amines and can also indicate primary amines. sci-toys.comcenmed.com The TNBS test is another chromogenic assay for primary amines, yielding an orange coloration on the resin beads if free amines are present. sci-toys.comcenmed.com While these tests provide a quick visual assessment, they are qualitative and can be less reliable for longer peptides or in cases of steric hindrance.

Data Table Examples (Illustrative):

Table 1: Spectroscopic Monitoring of Fmoc Deprotection

Time (min)Absorbance (301 nm)Notes
00.15Before piperidine addition
21.85Deprotection in progress
52.90Reaction nearing completion
102.95Deprotection complete

Note: Illustrative data based on typical UV monitoring of Fmoc removal.

Table 2: Quantitative Ninhydrin Assay Results

Coupling StepAmino Acid CoupledAbsorbance (570 nm)Free Amine (%)Coupling Efficiency (%)
nThis compound0.05< 1> 99
n+1Fmoc-Ala-ODhbt0.08< 1> 99
n+2Fmoc-Phe-ODhbt0.12~ 2~ 98

Note: Illustrative data showing monitoring of coupling efficiency over several steps. Higher absorbance indicates more free amine and lower efficiency.

Table 3: RP-HPLC Purity Analysis of Crude Peptide

Peak Retention Time (min)Peak Area (%)Assignment
12.588.3Target Peptide
11.84.1Truncated Sequence (-Met)
13.12.5Impurity A
10.91.5Impurity B
Other3.6Minor Impurities

Note: Illustrative data showing typical results from RP-HPLC analysis of a crude peptide product.

Future Directions and Emerging Research in Fmoc Odhbt Ester Chemistry

Innovations in Reagent Design for Enhanced Reactivity and Selectivity

Innovations in reagent design for Fmoc-ODhbt ester chemistry aim to improve coupling efficiency and minimize side reactions. While ODhbt esters are already known for their rapid reactivity, ongoing research explores modifications to the activating group or the development of new additives that can further enhance reaction rates and reduce epimerization, especially for challenging amino acids or sequences. peptide2.comchempep.combachem.com The development of alternative activating groups or coupling reagents with improved properties continues to be an active area. For instance, related research has explored aza analogues of HOBt, such as HOAt, which have shown enhanced catalytic activity and reduced racemization in coupling reactions. peptide2.comchempep.com While ODhbt is a well-established activating group, future reagent design might involve creating modified ODhbt derivatives or exploring synergistic effects with novel co-reagents to achieve even greater control over reactivity and selectivity during peptide bond formation.

Addressing Synthetic Challenges for Difficult Sequences and Yield Optimization

Fmoc-ODhbt esters are utilized in solid-phase peptide synthesis, a technique that can encounter challenges with "difficult sequences" prone to aggregation, leading to incomplete couplings and lower yields. nih.gov Future research involving Fmoc-ODhbt esters will likely contribute to strategies for overcoming these issues. This could involve optimizing reaction conditions such as solvent systems, temperature, and reaction times when using Fmoc-ODhbt esters. nih.gov Furthermore, the development of novel SPPS protocols that incorporate techniques to disrupt aggregation or improve the solvation of the peptide chain could enhance the performance of Fmoc-ODhbt esters in synthesizing complex peptides. nih.govpeptide.com While not specific to Fmoc-Met-ODhbt, research into improving coupling efficiency for sterically hindered amino acids or those prone to side reactions is relevant, as methionine can be susceptible to oxidation. peptide2.comnih.gov

Development of Greener Synthesis Protocols for Fmoc-Amino Acid ODhbt Esters

The synthesis of Fmoc-amino acid ODhbt esters, like other chemical synthesis processes, can involve the use of hazardous solvents and reagents. Future directions in this area focus on developing more environmentally friendly synthesis protocols. This includes exploring alternative, less toxic solvents, utilizing catalysts to improve reaction efficiency and reduce waste, and developing methods that require fewer purification steps. Research into greener peptide synthesis often investigates the use of alternative coupling agents or reaction conditions that minimize the environmental impact. nih.govresearchgate.net While specific greener synthesis methods solely for Fmoc-ODhbt esters are not prominently detailed in the search results, the broader trend in peptide chemistry is towards developing sustainable practices, which would encompass the synthesis of activated ester building blocks like Fmoc-amino acid ODhbt esters. This could involve exploring biocatalytic approaches or reactions in unconventional media.

Q & A

Q. What are the optimal coupling conditions for Fmoc-Met-ODhbt in solid-phase peptide synthesis (SPPS)?

this compound is an activated ester commonly used to improve coupling efficiency in SPPS. Key parameters include:

  • Activation time : Pre-activation for 1–5 minutes in solvents like DMF or NMP to enhance reactivity.
  • Coupling temperature : Room temperature (20–25°C) is standard, but lower temperatures (0–4°C) may reduce racemization for sensitive residues.
  • Base additives : 1–2% (v/v) DIEA or NMM to deprotonate the amino group. Experimental validation using ninhydrin or chloranil tests is critical to confirm complete coupling .

Q. How can researchers characterize the purity and stability of this compound?

Analytical methods include:

  • HPLC : Reverse-phase chromatography with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradients) to assess purity.
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight and detect degradation products.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify structural integrity and detect hydrolyzed byproducts (e.g., free Dhbt-OH). Stability studies should monitor degradation under varying storage conditions (e.g., -20°C vs. 4°C) .

Q. What are the common side reactions involving this compound, and how can they be mitigated?

  • Hydrolysis of the Dhbt ester : Minimize exposure to moisture by using anhydrous solvents and inert atmospheres.
  • Oxidation of methionine : Add antioxidants (e.g., 0.1% DTT) to the coupling mixture or replace with oxidation-resistant analogs (e.g., Met(O)).
  • Racemization : Use short coupling times and avoid excessive base concentrations .

Advanced Research Questions

Q. How does this compound’s structural conformation influence its reactivity in peptide synthesis?

Computational studies (e.g., molecular dynamics simulations) reveal that the stacking of Fmoc groups and hydrogen-bonding networks between the peptide backbone and solvent molecules stabilize the reactive intermediate. This amphiphilic structure facilitates both solubility and efficient coupling. Experimental validation via FTIR and WAXS can confirm π-stacking interactions and fibril formation trends .

Q. What methodologies resolve contradictions in reported coupling efficiencies of this compound across studies?

  • Systematic reviews : Apply PRISMA guidelines to aggregate data from diverse SPPS protocols, controlling for variables like solvent choice, resin type, and activation time .
  • Meta-analysis : Statistically compare coupling yields under standardized conditions to identify outliers or methodological biases.
  • Replication studies : Reproduce high-discrepancy experiments with controlled parameters (e.g., fixed molar ratios, humidity levels) .

Q. How can researchers design experiments to study this compound’s stability under non-ambient conditions (e.g., high humidity, acidic environments)?

  • Controlled degradation assays : Expose the compound to varying pH (2–10), temperature (4–40°C), and humidity (0–90% RH), then quantify hydrolysis via HPLC.
  • Kinetic modeling : Use Arrhenius equations to predict degradation rates and shelf-life.
  • Spectroscopic monitoring : Real-time FTIR or Raman spectroscopy to track ester bond cleavage and oxidative byproducts .

Q. What advanced computational tools predict this compound’s interaction with resin-bound peptides?

  • Molecular docking : Simulate binding affinities between the activated ester and nascent peptide-resin complexes.
  • Quantum mechanics/molecular mechanics (QM/MM) : Model transition states of acylation reactions to identify steric or electronic barriers.
  • Machine learning : Train models on historical SPPS data to optimize coupling conditions for novel peptide sequences .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., FTIR vs. CD) for this compound assemblies?

  • Multimodal correlation : Overlay FTIR (amide I/II bands) and CD spectra (secondary structure signals) to reconcile hydrogen-bonding patterns with conformational trends.
  • Principal component analysis (PCA) : Reduce dimensionality of spectral datasets to identify dominant variables driving discrepancies.
  • Reference standards : Compare results against well-characterized Fmoc-amino acid derivatives (e.g., Fmoc-Ala-ODhbt) to isolate method-specific artifacts .

Q. What statistical approaches validate the reproducibility of this compound’s coupling efficiency in high-throughput peptide synthesis?

  • Design of experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, activation time).
  • Control charts : Monitor batch-to-batch variability in coupling yields using Shewhart or CUSUM charts.
  • Inter-laboratory studies : Collaborate with external labs to assess reproducibility under standardized protocols .

Ethical & Reporting Standards

Q. How should metadata be structured to ensure reproducibility in studies using this compound?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Experimental parameters : Document resin type, solvent purity, coupling time, and temperature.
  • Instrument calibration : Include HPLC column specifications, NMR probe frequencies, and MS ionization settings.
  • Data repositories : Upload raw spectra and synthesis logs to platforms like Zenodo or Figshare, linking to persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.